Romurtide, also known as MDP-Lys(L18), is a synthetic derivative of muramyl dipeptide (MDP) [, ]. MDP is the minimal immunologically active component of the cell wall peptidoglycan found in both Gram-positive and Gram-negative bacteria []. Romurtide belongs to a class of compounds known as immunomodulators, which are substances that can enhance or suppress the immune system [, ]. In scientific research, Romurtide is primarily used for its ability to stimulate various immune responses, including cytokine production and the activation of macrophages and other immune cells [, , , , , , , ].
Romurtide, also known as Muroctasin, is a synthetic derivative of muramyl dipeptide, which is a component of bacterial cell walls. This compound is primarily recognized for its ability to stimulate the immune system, particularly by inducing the production of various cytokines and colony-stimulating factors. It has been studied extensively for its potential therapeutic applications in immunotherapy and cancer treatment.
Romurtide is classified as a synthetic muramyl dipeptide. Its structure is derived from naturally occurring muramyl peptides, which are known to enhance immune responses. The compound has been synthesized to optimize its biological activity, making it a candidate for various medical applications, particularly in oncology and immunology .
The synthesis of romurtide involves several key steps that focus on the construction of its peptide backbone. The typical synthetic route includes:
Romurtide has a specific molecular structure characterized by its peptide composition. The compound consists of two amino acids linked by peptide bonds, typically exhibiting a sequence that enhances its immunomodulatory effects.
The three-dimensional conformation of romurtide plays a crucial role in its interaction with immune receptors, influencing its efficacy as an immunostimulant .
Romurtide undergoes various chemical reactions that are critical for its biological activity:
The mechanism of action of romurtide primarily involves its role as an immunomodulator:
These properties are essential for ensuring effective delivery and potency in clinical applications .
Romurtide has several promising applications in scientific research and medicine:
Research continues into optimizing romurtide's formulations and exploring new therapeutic avenues where it can be effectively utilized .
Romurtide (C₄₃H₇₈N₆O₁₃, MW 887.11 g/mol) is a synthetic derivative of muramyl dipeptide (MDP), the minimal immunostimulatory unit of bacterial peptidoglycan. As a second-generation MDP analogue, it belongs to the class of innate immune receptor agonists targeting nucleotide-binding oligomerization domain-containing protein 2 (NOD2) [2] [5]. Within immunostimulant taxonomy, Romurtide occupies a distinct niche:
Table 1: Classification of Romurtide in Immunostimulant Taxonomy
Category | Examples | Key Characteristics | Romurtide's Position |
---|---|---|---|
Natural bacterial components | MDP, LPS | High pyrogenicity, rapid clearance | Synthetic derivative with reduced pyrogenicity |
First-gen MDP analogues | Murabutide | Unmodified peptide backbone, limited stability | Stearoyl-modified for enhanced lipophilicity |
NOD2-specific agonists | Mifamurtide | Liposomal formulations for targeted delivery | Soluble small-molecule agonist |
Clinically approved agents | Romurtide (Japan) | Hematopoietic restoration post-chemotherapy | Approved for leukopenia management (1990s) |
Unlike broad-spectrum immune activators like lipopolysaccharide (LPS), Romurtide exemplifies targeted pathogen recognition receptor (PRR) engagement with specificity for the cytosolic NOD2 receptor [6]. Its design overcomes key limitations of natural MDP, including pyrogenicity and metabolic instability, through rational structural modifications [7].
The molecular architecture of Romurtide (N-acetylmuramyl-L-alanyl-D-isoglutaminyl-Nε-stearoyl-L-lysine) preserves core motifs essential for NOD2 recognition while introducing stability-enhancing modifications:
Table 2: Structural Comparison of Romurtide with Natural Peptidoglycan Components
Structural Element | Natural MDP (Bacterial) | Romurtide | Functional Impact |
---|---|---|---|
Sugar moiety | N-Acetylmuramic acid (MurNAc) | MurNAc (pyranose form) | Preserves NOD2 binding affinity |
Peptide sequence | L-Ala-γ-D-Glu (uncapped) | L-Ala-D-iGln-NH₂ | Enhances metabolic stability |
Lipid component | Absent in monomeric fragments | Nε-stearoyl-L-lysine | Improves membrane permeability and half-life |
Anomeric linkage | β(1→4) glycosidic bonds in PG | Free reducing end | Facilitates cytosolic access |
This hybrid structure enables Romurtide to mimic bacterial immune signatures while evading rapid degradation. The stearoyl modification emulates membrane-anchored peptidoglycan precursors (e.g., Lipid II) without requiring bacterial transport mechanisms [1] [10].
Romurtide exhibits distinct pharmacological properties when benchmarked against classical MDP derivatives:
Compared to Mifamurtide (liposomal muramyl tripeptide phosphatidylethanolamine), Romurtide lacks macrophage-targeted delivery but demonstrates broader hematopoietic activity [7].
Structural determinants of efficacy:
Murabutide: MurNAc-L-Ala-D-Glu-OCH₂CH₂CH₂CH₃ Romurtide: MurNAc-L-Ala-D-Gln-NH-CH[(CH₂)₄NHC(O)C₁₇H₃₅]-COOH
The C18 acyl chain in Romurtide enables stronger hydrophobic interactions with NOD2 co-receptors [6].
Table 3: Comparative Properties of Clinically Developed MDP Analogues
Parameter | Natural MDP | Murabutide | Mifamurtide | Romurtide |
---|---|---|---|---|
Chemical modifications | None | D-Glu butyl ester | L-Ala-D-Glu-PE (liposome) | Stearoyl-Lys extension |
NOD2 EC₅₀ (relative) | 1.0x | 0.4x | 2.1x | 1.8x |
Key cytokines | IL-1β, TNF-α | IL-6, IL-8 | IL-1β, IL-12 | IL-1, IL-6, CSFs |
Clinical indication | Not applicable | HIV immunotherapy | Osteosarcoma | Chemo-induced leukopenia |
Metabolic stability | Low (t₁/₂ <30 min) | Moderate | High (liposomal) | High |
This structural optimization strategy establishes Romurtide as a specialized hematopoietic immunostimulant with distinct mechanism-based advantages over first-generation MDP analogues [7] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8